Methyl(undecyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

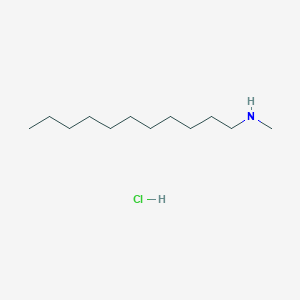

Methyl(undecyl)amine hydrochloride: is an organic compound with the chemical formula C12H28ClN . It is a derivative of amine, where a methyl group is attached to an undecyl chain, and it is commonly used in various chemical and industrial applications. This compound is typically found in the form of a white crystalline powder and is soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]

Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.

Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

Amine Oxides: Formed through oxidation.

Primary Amines: Formed through reduction.

Substituted Amines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry:

Catalysis: Methyl(undecyl)amine hydrochloride is used as a catalyst in various organic synthesis reactions.

Surfactants: It is employed in the production of surfactants due to its amphiphilic nature.

Biology:

Biochemical Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Medicine:

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Corrosion Inhibitors: this compound is used as a corrosion inhibitor in industrial applications.

Textile Industry: It is used in the textile industry for dyeing and finishing processes.

Mécanisme D'action

The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.

Comparaison Avec Des Composés Similaires

Methylamine: A simpler amine with the formula CHNH.

Undecylamine: An amine with an undecyl chain but without the methyl group.

Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.

Uniqueness: Methyl(undecyl)amine hydrochloride is unique due to its combination of a long hydrophobic undecyl chain and a hydrophilic methyl group. This dual nature makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.

Activité Biologique

Methyl(undecyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound. Its structure can be represented as follows:

- Chemical Formula : C12H27N·HCl

- Molecular Weight : Approximately 221.82 g/mol

The presence of a long undecyl chain contributes to its amphiphilic properties, allowing it to interact effectively with lipid membranes.

The antimicrobial efficacy of this compound is attributed to its ability to disrupt bacterial cell membranes. The positively charged ammonium group enhances its affinity for negatively charged bacterial surfaces, leading to increased permeability and eventual cell lysis.

Efficacy Against Pathogens

Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound is particularly effective against Bacillus subtilis, which is often used as a model organism for testing antimicrobial agents.

Study 1: Antimicrobial Potency Enhancement

In a study examining the enhancement of antimicrobial potency, this compound was combined with norfloxacin against resistant strains of Staphylococcus aureus. The results showed that the combination significantly reduced the MIC of norfloxacin by up to fourfold, indicating a potential use as an adjuvant in antibiotic therapy .

Study 2: Toxicity Assessment

A toxicity assessment was conducted using human cell lines to determine the safety profile of this compound. The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, suggesting a favorable therapeutic index for potential clinical applications .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Synergistic Effects : The compound demonstrates synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains.

- Mechanism Insights : Detailed mechanistic studies revealed that the disruption of membrane integrity is a primary mode of action, supported by electron microscopy imaging showing morphological changes in treated bacteria .

- Stability and Solubility : Formulation as hydrochloride salt improves solubility and stability, making it more suitable for pharmaceutical applications .

Propriétés

IUPAC Name |

N-methylundecan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSHPNJCEAKIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.